An In-Depth Technical Guide to Acetochlor-d11: Chemical Structure, Properties, Synthesis, and Application
An In-Depth Technical Guide to Acetochlor-d11: Chemical Structure, Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetochlor-d11 is the deuterated analog of Acetochlor, a widely used chloroacetanilide herbicide. In the realm of analytical chemistry, particularly in environmental monitoring and metabolic studies, stable isotope-labeled compounds like Acetochlor-d11 are indispensable tools.[1][2] Their near-identical physicochemical properties to their non-labeled counterparts, coupled with a distinct mass difference, make them the gold standard for internal standards in mass spectrometry-based quantification.[3][4][5][6] This guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and a detailed analytical application of Acetochlor-d11, offering valuable insights for researchers and scientists in the field.
Chemical Structure and Properties
Acetochlor-d11 is systematically named 2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide. The molecule incorporates eleven deuterium atoms on the phenyl ring and its substituents, resulting in a significant mass shift from the parent compound.
Caption: Chemical structure of Acetochlor-d11.
Physicochemical Properties of Acetochlor-d11
| Property | Value | Source |
| Molecular Formula | C₁₄H₉D₁₁ClNO₂ | [7] |
| Molecular Weight | 280.83 g/mol | [7] |
| CAS Number | 1189897-44-6 | [7] |
| Appearance | Solid | |
| Isotopic Purity | Typically ≥98 atom % D |
Synthesis of Acetochlor-d11
The synthesis of Acetochlor-d11 is a multi-step process that involves the preparation of a deuterated aniline precursor followed by acylation and etherification. While a specific detailed protocol for Acetochlor-d11 is not publicly available, a plausible synthetic route can be constructed based on known organic reactions.
Part 1: Synthesis of 2-ethyl-6-methylaniline-d11
The synthesis would begin with a commercially available deuterated benzene or a related precursor. The key steps would involve:
-
Friedel-Crafts Alkylation/Acylation: Introduction of the ethyl and methyl groups onto the deuterated aromatic ring.
-
Nitration: Introduction of a nitro group.
-
Reduction: Reduction of the nitro group to an amine, yielding the deuterated 2-ethyl-6-methylaniline.
Various methods for the deuteration of anilines have been reported, which could also be employed to achieve the desired deuterated precursor.[7][8][9][10][11]
Part 2: Synthesis of Acetochlor-d11
-
N-Acylation: The deuterated 2-ethyl-6-methylaniline is reacted with chloroacetyl chloride to form the corresponding N-(2-ethyl-6-methylphenyl-d11)-2-chloroacetamide.[12][13][14][15][16] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
N-Alkoxymethylation: The resulting amide is then reacted with a reagent such as chloromethyl ethyl ether (or a two-step process involving formaldehyde and ethanol in the presence of an acid catalyst) to introduce the ethoxymethyl group onto the nitrogen atom, yielding the final product, Acetochlor-d11.[17][18][19][20]
Caption: Plausible synthetic workflow for Acetochlor-d11.
The Role of Deuterated Internal Standards in Analytical Methods
In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to enable the quantification of an analyte.[4] The ideal internal standard has physicochemical properties very similar to the analyte of interest.[3][5][6] Stable isotope-labeled compounds, such as Acetochlor-d11, are considered the "gold standard" for internal standards for several key reasons:[1][2][21]
-
Co-elution: They co-elute with the analyte during chromatographic separation, ensuring that they experience the same matrix effects.
-
Similar Ionization Efficiency: They have nearly identical ionization efficiencies in the mass spectrometer source.
-
Correction for Sample Loss: They accurately account for any loss of the analyte during sample preparation and analysis.
The use of a deuterated internal standard significantly improves the accuracy, precision, and robustness of quantitative analytical methods.[22]
Experimental Protocol: Quantification of Acetochlor in Water Samples by LC-MS/MS
This protocol describes a self-validating system for the quantification of Acetochlor in water samples using Acetochlor-d11 as an internal standard. This method is adapted from established procedures for herbicide analysis in water.[9][23][24][25]
Materials and Reagents
-
Acetochlor analytical standard
-
Acetochlor-d11 internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Acetochlor and Acetochlor-d11 into separate 10 mL volumetric flasks and dissolve in methanol.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standards.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate Acetochlor solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the expected concentration range of the samples. Spike each calibration standard with a constant concentration of the Acetochlor-d11 internal standard (e.g., 50 ng/mL).
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect water samples in clean glass bottles.
-
Fortification: To a 100 mL water sample, add a known amount of the Acetochlor-d11 internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 10 µL.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least two transitions for both Acetochlor and Acetochlor-d11 for quantification and confirmation.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of Acetochlor to the peak area of Acetochlor-d11 against the concentration of Acetochlor in the calibration standards.
-
Quantification: Determine the concentration of Acetochlor in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Caption: Workflow for the quantitative analysis of Acetochlor in water.
Safety and Handling
Acetochlor is classified as a suspected carcinogen and is harmful if swallowed or inhaled.[12] It can cause skin and eye irritation and may cause an allergic skin reaction.[12] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling Acetochlor and its deuterated analog. All work should be conducted in a well-ventilated fume hood.
Conclusion
Acetochlor-d11 is a critical tool for the accurate and precise quantification of the herbicide Acetochlor in various matrices. Its synthesis, while complex, follows established principles of organic chemistry. The use of Acetochlor-d11 as an internal standard in analytical methods, such as the LC-MS/MS protocol detailed in this guide, exemplifies a robust and self-validating system essential for reliable environmental monitoring and scientific research. The principles and methodologies discussed herein provide a solid foundation for researchers and scientists working with this and other stable isotope-labeled compounds.
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